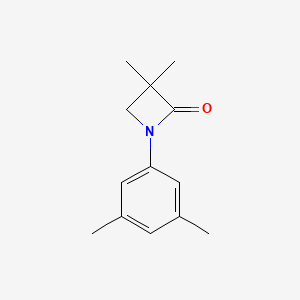

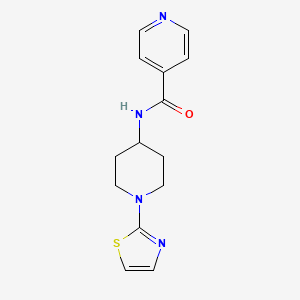

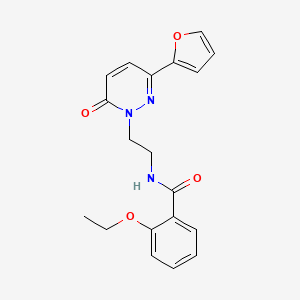

N-(1-(thiazol-2-yl)piperidin-4-yl)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-(thiazol-2-yl)piperidin-4-yl)isonicotinamide is a compound that falls within the category of heterocyclic compounds, which are known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as thiazolidine derivatives, oxadiazole derivatives, and isonicotinamide derivatives. These compounds are of interest due to their potential antibacterial properties and their relevance in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with basic building blocks. For example, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide includes the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by several other steps to yield the final product . Similarly, the synthesis of 2-hydroxy phenyl thiazolidine-4-one derivatives starts with the formation of a Schiff base from isoniazid and 2-hydroxy benzaldehyde, which is then reacted with mercaptoacetic acid . These methods typically involve the use of spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry for structural confirmation.

Molecular Structure Analysis

The molecular structures of compounds in this category are characterized by the presence of heterocyclic rings such as thiazolidine, oxadiazole, and pyrazole, which are often substituted with various functional groups. The presence of these rings is crucial for the biological activity of the compounds. Spectroscopic methods like FT-IR, 1H NMR, and 13C NMR are employed to elucidate the structures of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically nucleophilic substitutions, condensation reactions, and reactions involving the activation of carboxylic acid derivatives. For instance, the reaction of a Schiff base with mercaptoacetic acid to form thiazolidine derivatives , and the reaction of isonicotinoyl isothiocyanate with 4-aminoantipyrine to form a pyrazole derivative , are indicative of the types of chemical reactions utilized in the synthesis of these complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often determined as part of the characterization process. This includes examining solubility, melting points, and stability. The physical parameters are important for understanding the behavior of these compounds under different conditions and can influence their biological activity and potential as pharmaceutical agents .

Relevant Case Studies

The papers provided do not detail specific case studies, but they do report on the antibacterial activity of the synthesized compounds. For instance, the thiazolidine derivatives showed good activity against Staphylococcus aureus and Escherichia coli , while the oxadiazole derivatives exhibited moderate to significant activity against both Gram-negative and Gram-positive bacteria . These findings suggest that compounds with similar structural features could be promising candidates for the development of new antibacterial agents.

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to interact with a wide range of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions with its targets and the resulting changes would depend on the specific biological target and the context of the interaction.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, which would result in various molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

Thiazole derivatives have been found to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules

Cellular Effects

Thiazole derivatives have been reported to have a wide range of pharmacological activities, such as antidiabetic, CNS depressant, antitumor and anthelmintic, analgesic, anticancer, antifilarial, antifungal and antibacterial

Molecular Mechanism

Thiazole derivatives have been reported to have a wide range of pharmacological activities, which suggests that they may interact with a variety of biomolecules and exert their effects through multiple mechanisms

Propriétés

IUPAC Name |

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS/c19-13(11-1-5-15-6-2-11)17-12-3-8-18(9-4-12)14-16-7-10-20-14/h1-2,5-7,10,12H,3-4,8-9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOYAPJCSYAIPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=NC=C2)C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

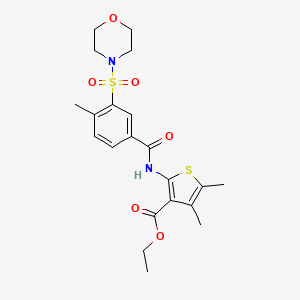

![7-(4-(2,5-dimethylbenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3002880.png)

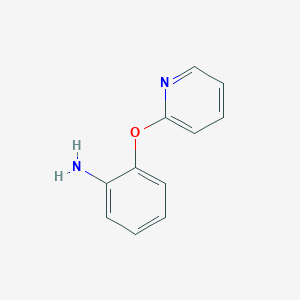

![(E)-2-(4-Chlorophenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)ethenesulfonamide](/img/structure/B3002882.png)

![4-(isopropylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3002888.png)

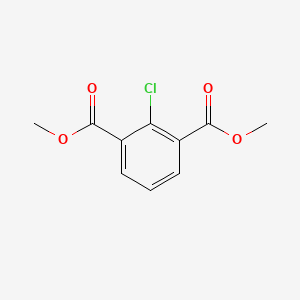

![(3Z)-3-{[(3-chloro-4-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3002897.png)